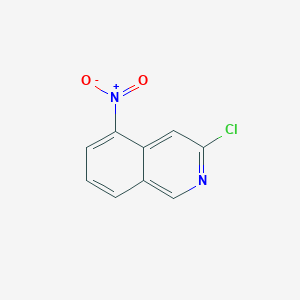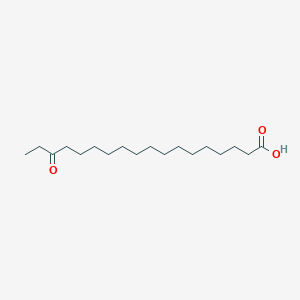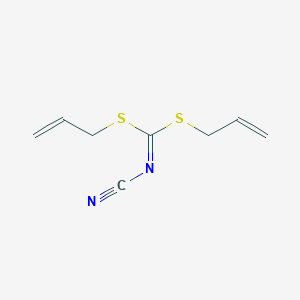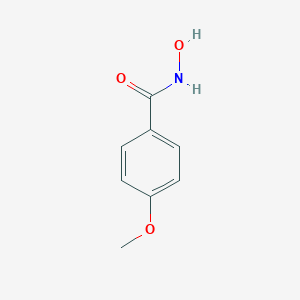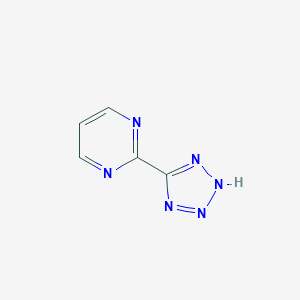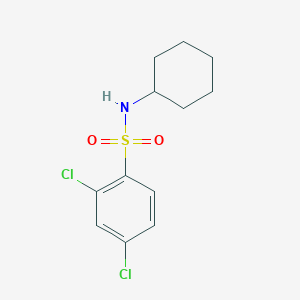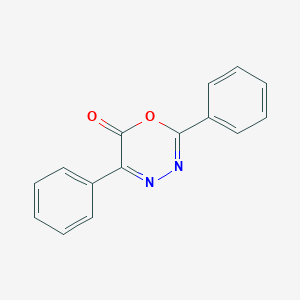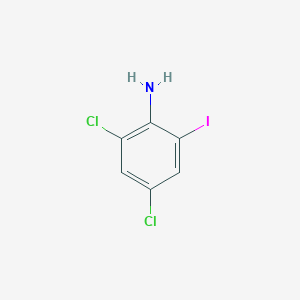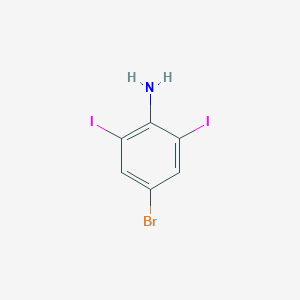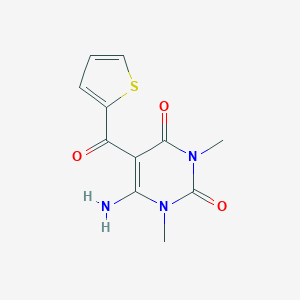
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione, also known as TDMA or Thiadiazole Diamide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TDMA is a pyrimidine derivative that possesses a thiophene ring and an amine group. This compound has attracted the attention of researchers due to its unique properties and potential applications in the fields of pharmaceuticals, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione is not fully understood. However, studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been shown to activate certain signaling pathways that are involved in the immune response.
Efectos Bioquímicos Y Fisiológicos
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been shown to activate certain signaling pathways that are involved in the immune response. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to reduce the inflammation caused by various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also soluble in various solvents, making it easy to use in various experiments. However, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has some limitations as well. It is a relatively new compound, and its properties and potential applications are not fully understood. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione is a toxic compound and must be handled with care.
Direcciones Futuras
There are several future directions for the study of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione. One potential application is in the field of materials science. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to have unique electronic and optical properties, making it a potential candidate for use in electronic devices and sensors. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has potential applications in the field of agriculture. Studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione can improve the growth and yield of crops, making it a potential candidate for use as a fertilizer. Further research is needed to fully understand the properties and potential applications of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione.
Métodos De Síntesis
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of a base. The reaction results in the formation of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione as a white crystalline solid.
Aplicaciones Científicas De Investigación
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been extensively studied for its potential applications in the field of pharmaceuticals. Studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione exhibits anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and reduce the inflammation caused by various diseases. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been studied for its potential use as an anti-malarial drug.
Propiedades
Número CAS |
61317-75-7 |
|---|---|
Nombre del producto |
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione |
Fórmula molecular |
C11H11N3O3S |
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
6-amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3S/c1-13-9(12)7(10(16)14(2)11(13)17)8(15)6-4-3-5-18-6/h3-5H,12H2,1-2H3 |
Clave InChI |
BGESWHDCPVUEJT-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CS2)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CS2)N |
Otros números CAS |
61317-75-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



